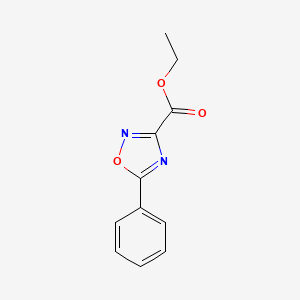

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Beschreibung

Chemical Structure and Molecular Characteristics

The molecular structure of this compound is defined by its molecular formula C₁₁H₁₀N₂O₃, which corresponds to a molecular weight of 218.21 grams per mole. The compound consists of a central 1,2,4-oxadiazole ring system with two distinct substituents: a phenyl group attached at the 5-position and an ethyl carboxylate group located at the 3-position of the heterocyclic ring.

The heterocyclic core contains two nitrogen atoms positioned at the 1 and 2 positions, with an oxygen atom at the 4 position, creating the characteristic 1,2,4-oxadiazole arrangement. This specific positioning of heteroatoms within the five-membered ring creates a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule. The aromatic nature of the oxadiazole ring contributes to the overall stability of the compound while providing sites for potential chemical modification.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Chemical Abstracts Service Number | 37384-62-6 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2 |

The phenyl substituent at the 5-position of the oxadiazole ring provides additional aromatic character to the molecule and creates opportunities for π-π stacking interactions in biological systems. The ethyl carboxylate group at the 3-position introduces both electrophilic and nucleophilic sites within the molecule, contributing to its potential reactivity profile. The ester functionality also provides a point for potential hydrolysis, which could be relevant in biological environments where the corresponding carboxylic acid might be the active species.

Nomenclature and Classification within Oxadiazole Family

This compound belongs to the 1,2,4-oxadiazole subfamily, which represents one of four possible isomeric forms of oxadiazole compounds. The oxadiazole family encompasses heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O, existing in four distinct isomeric arrangements: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, where the oxadiazole ring serves as the parent structure with substituents numbered according to their positions on the heterocyclic ring. The systematic name "this compound" indicates that the ethyl carboxylate group is attached to the 3-position of the oxadiazole ring, while the phenyl group is located at the 5-position.

Among the oxadiazole isomers, the 1,2,4-oxadiazole series has gained particular prominence in pharmaceutical applications due to its stability and favorable pharmacological properties. Unlike the 1,2,3-oxadiazole isomer, which tends to be unstable and undergoes ring-opening to form diazoketone tautomers, the 1,2,4-oxadiazole system maintains its integrity under various chemical conditions. This stability makes compounds like this compound valuable synthetic intermediates and potential drug candidates.

The classification of this compound within the broader oxadiazole family is significant because each isomeric form exhibits distinct chemical and biological properties. Research has demonstrated that 1,2,4-oxadiazole derivatives often show different pharmacological profiles compared to their 1,3,4-oxadiazole counterparts, with variations in lipophilicity, metabolic stability, and biological activity. These differences arise from the unique electronic distribution and hydrogen bonding capabilities inherent to each isomeric arrangement.

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. Originally classified as azoxime or furo[ab1]diazole, this heterocyclic system remained relatively unexplored for nearly eight decades following its initial discovery. The early period of oxadiazole chemistry was characterized by sporadic investigations, with only occasional publications appearing in the scientific literature until the early 1960s.

The renewed interest in 1,2,4-oxadiazole chemistry emerged in the 1960s when researchers began to recognize the unique photochemical and chemical reactivity properties of these heterocyclic compounds. This period marked the beginning of systematic studies into their photochemical rearrangement reactions and their potential as building blocks for more complex molecular structures. The discovery of their biological activity began in the early 1940s, but it was not until the 1960s that the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, was introduced as a cough suppressant.

The modern era of 1,2,4-oxadiazole research began in the 1980s and has continued to expand significantly over the past four decades. During this period, researchers have developed numerous synthetic methodologies for accessing 1,2,4-oxadiazole derivatives and have extensively explored their biological activities. The heterocycle has demonstrated diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant activities.

A significant breakthrough in oxadiazole research occurred with the development of computer-aided drug design approaches. The discovery of oxadiazole antibacterials through in silico docking and scoring of compounds against penicillin-binding protein structures represents a modern approach to antibiotic discovery that emerged from computational methods. These oxadiazole compounds were found to target cell-wall synthesis, demonstrate oral bioavailability, and exhibit bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains.

Physicochemical Properties and Structural Features

The physicochemical properties of this compound are influenced by its heterocyclic structure and the electronic effects of its substituents. The compound exhibits characteristics typical of aromatic heterocycles while maintaining the specific properties associated with the 1,2,4-oxadiazole ring system. The presence of both electron-withdrawing and electron-donating groups within the molecule creates a complex electronic environment that affects its chemical behavior and potential biological interactions.

The molecular structure contains multiple functional groups that contribute to its overall properties. The 1,2,4-oxadiazole ring provides aromatic character and potential sites for hydrogen bonding interactions, while the phenyl substituent adds additional aromatic character and influences the molecule's lipophilicity. The ethyl carboxylate group introduces both polar and nonpolar characteristics, creating an amphiphilic molecule with potential for diverse intermolecular interactions.

| Property Category | Characteristic | Value/Description |

|---|---|---|

| Molecular Geometry | Ring System | Five-membered heterocycle with phenyl substituent |

| Electronic Properties | Heteroatom Arrangement | Two nitrogen atoms (positions 1,2) and one oxygen atom (position 4) |

| Functional Groups | Ester Functionality | Ethyl carboxylate at position 3 |

| Aromatic Character | Ring Systems | Oxadiazole and phenyl rings provide aromatic stabilization |

| Polar Surface Area | Heteroatom Contribution | Nitrogen and oxygen atoms create polar regions |

The structural features of the compound contribute to its potential as a bioisosteric replacement for traditional ester and amide functionalities. The 1,2,4-oxadiazole ring can participate in hydrogen bonding interactions similar to those formed by ester and amide groups, but with enhanced stability against enzymatic hydrolysis. This property makes this compound particularly interesting for pharmaceutical applications where metabolic stability is crucial.

The compound's ability to exist in different conformational states is influenced by the rotation around single bonds connecting the substituents to the oxadiazole ring. The phenyl group can adopt various orientations relative to the heterocyclic plane, while the ethyl carboxylate group can also exhibit conformational flexibility. These structural variations can affect the compound's binding interactions with biological targets and its overall pharmacological profile.

Research into oxadiazole derivatives has revealed significant differences in properties between different isomeric forms. Studies comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole matched pairs have shown that the specific arrangement of heteroatoms can dramatically influence lipophilicity, with 1,3,4-oxadiazole isomers typically showing an order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. These differences can be rationalized by the intrinsically different charge distributions and dipole moments associated with each isomeric form.

Eigenschaften

IUPAC Name |

ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUMZVCZZDZNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401661 | |

| Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37384-62-6 | |

| Record name | Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Amidoxime and Diethyl Oxalate Cyclization Method

One of the most authoritative and frequently cited methods for synthesizing ethyl 1,2,4-oxadiazole-5-carboxylates, including the phenyl-substituted derivative, involves the cyclization of amidoximes with diethyl oxalate (diethyl ether of oxalic acid).

- Procedure : The amidoxime bearing the phenyl group (phenyl amidoxime) is reacted with a threefold molar excess of diethyl oxalate at room temperature (around 25 °C), followed by heating to 120 °C for 3–4 hours. This promotes cyclodehydration to form the 1,2,4-oxadiazole ring with an ethyl ester at the 3-position.

- Isolation : The product precipitates upon cooling and is isolated by filtration, washed with dichloromethane to remove impurities, and dried over magnesium sulfate.

- Advantages : This method provides good yields and is relatively straightforward, with the reaction medium itself (diethyl oxalate) acting as both reagent and solvent.

- Reference Data :

| Parameter | Details |

|---|---|

| Starting Material | Phenyl amidoxime |

| Reagent | Diethyl oxalate (3 equiv.) |

| Temperature | 25 °C initial, then 120 °C |

| Reaction Time | 3–4 hours |

| Work-up | Cooling, filtration, washing |

| Solvent for washing | Dichloromethane |

| Yield | Not explicitly stated, typically moderate to high |

| Product Purity | High, suitable for further use |

This method is described in a Russian patent (RU2512293C1) and is considered a reliable synthetic route for ethyl 1,2,4-oxadiazole-5-carboxylates with various substituents including phenyl.

One-Pot Coupling Using Ethyl Chloroformate and Amidoximes

A greener and more efficient synthetic approach involves a one-pot reaction of carboxylic acids with aryl amidoximes using ethyl chloroformate as a coupling agent.

- Procedure : The carboxylic acid (e.g., 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid precursor) is first activated by reaction with ethyl chloroformate in the presence of potassium carbonate in dry dichloromethane at room temperature. Subsequently, the appropriate amidoxime is added, and the mixture is stirred for 2 hours. The crude product is then heated at 120 °C for 4 hours to complete cyclization.

- Advantages : This method reduces solvent and reagent use, avoids isolation of intermediates, and minimizes side products, aligning with green chemistry principles.

- Yields : Reported yields for similar 1,2,4-oxadiazole derivatives range from 75% to 93%.

- Characterization : Products are confirmed by IR, ^1H and ^13C NMR, and elemental analysis.

- Reference Data :

| Parameter | Details |

|---|---|

| Starting Materials | Aromatic carboxylic acid, aryl amidoxime |

| Coupling Agent | Ethyl chloroformate |

| Base | Potassium carbonate |

| Solvent | Dry dichloromethane |

| Temperature | Room temperature (activation), then 120 °C (cyclization) |

| Reaction Time | 2 h (coupling), 4 h (cyclization) |

| Yield | 75–93% |

| Purification | Crystallization from ethanol |

This method was reported in a peer-reviewed journal article focusing on clean, one-pot syntheses of 1,2,4-oxadiazoles.

Alternative Routes: Cyclocondensation and Metal-Catalyzed Methods

Other methods include:

- Cyclocondensation of nitrile oxides with appropriate substrates : This approach is more common for related oxadiazole derivatives but less direct for the ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

- Metal-catalyzed oxidative cyclization : For example, iron(III) nitrate catalyzed reactions of acetonitrile and acetophenone derivatives can yield 1,2,4-oxadiazoles, but these are more suited for methyl-substituted derivatives rather than ethyl esters.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Diethyl Oxalate | Phenyl amidoxime, diethyl oxalate | 25 °C then 120 °C, 3–4 h | Moderate-High | Simple, direct cyclization | Requires heating, solvent washing |

| One-Pot Ethyl Chloroformate Coupling | Carboxylic acid, amidoxime, ethyl chloroformate, K2CO3 | RT then 120 °C, 6 h total | 75–93% | Green, efficient, high yield | Requires dry solvents, base |

| Metal-Catalyzed Oxidative Cyclization | Acetonitrile, acetophenone, Fe(NO3)3 | 80 °C, 18 h | Moderate | Alternative route | Less direct for ethyl ester derivatives |

Research Findings and Notes

- The amidoxime/diethyl oxalate method is well-established and patented, providing a robust route for various substituted oxadiazoles including the phenyl derivative.

- The one-pot ethyl chloroformate method offers a cleaner, more sustainable approach with excellent yields and reduced purification steps, suitable for scale-up and diverse substrates.

- The choice of method depends on available starting materials, desired purity, and environmental considerations.

- Characterization of the final product typically involves IR spectroscopy (ester C=O stretch near 1700 cm^-1, oxadiazole C=N stretch near 1600 cm^-1), NMR spectroscopy (^1H and ^13C), and mass spectrometry to confirm molecular weight and structure.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits potential anti-bacterial, anti-viral, and anti-leishmanial activities.

Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anti-infective properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular Formula : C₁₁H₁₀N₂O₃

- Synthesis : It is typically synthesized via the amidoxime route, where a nitrile reacts with hydroxylamine to form an amidoxime intermediate, followed by cyclization with an acylating agent (e.g., ethyl chlorooxaloacetate) . highlights its preparation using this method, yielding NV930 as a key intermediate for further functionalization.

- Applications : Derivatives of this compound have demonstrated antimicrobial activity, particularly against Candida albicans and bacterial strains like Staphylococcus aureus . Its ester group allows facile hydrolysis to carboxylic acids for enhanced pharmacological properties .

Comparison with Similar Compounds

The 1,2,4-oxadiazole class exhibits diverse bioactivity depending on substituents. Below is a detailed comparison of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate with structurally analogous compounds:

Structural and Functional Analogues

Biologische Aktivität

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (EPODC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

EPODC belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis typically involves the cyclization of an amidoxime with an ester. A common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to produce cinnamic acid, followed by its reaction with amidoxime using carbonyl diimidazole in toluene.

Target Interactions

EPODC exhibits anti-infective properties , targeting various pathogens through multiple mechanisms:

- Antibacterial Activity : It disrupts bacterial growth by interfering with key biochemical pathways such as:

- Two-component regulation systems : These systems are crucial for bacterial adaptation and virulence.

- Flagellar assembly and bacterial secretion systems : Essential for motility and pathogenicity.

- Quorum sensing : This process allows bacteria to communicate and coordinate their behavior.

Cellular Effects

In cellular models, EPODC has demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway , which is pivotal in cell survival and proliferation. It has also been shown to inhibit thymidylate synthase, a critical enzyme for DNA synthesis, thereby exerting anticancer effects.

EPODC plays a significant role in various biochemical reactions:

- Enzyme Inhibition : It inhibits specific bacterial enzymes, contributing to its antibacterial properties.

- Cellular Metabolism : The compound influences gene expression and metabolic processes within cells.

Anticancer Activity

A study conducted on various cancer cell lines revealed that EPODC exhibits substantial cytotoxic effects. For instance, it showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and lung adenocarcinoma cells. Further modifications of EPODC derivatives have led to compounds with even greater antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 90.0 |

| Human Ovarian Adenocarcinoma | 2.76 |

| Human Renal Cancer | 1.143 |

Antimicrobial Activity

In vitro studies have shown that EPODC possesses significant antimicrobial activity against resistant strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Metabolic Pathways

EPODC interacts with various metabolic pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction influences the compound's pharmacokinetics and therapeutic efficacy.

Q & A

What are the primary synthetic routes for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology

The compound is typically synthesized via the classic amidoxime route . For example, details the preparation of NV930 (this compound) by reacting amidoxime intermediates with activated carboxylic acid derivatives under reflux conditions (e.g., in ethanol or THF at 80–110°C). further demonstrates ester hydrolysis steps to generate carboxylic acid derivatives, achieving high yields (94%) when using anhydrous Na₂SO₄ for drying and purification via flash chromatography .

Key Variables :

- Temperature : Higher temperatures (e.g., 110°C) may accelerate cyclization but risk side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) improve cyclization efficiency.

- Workup : Acidic or basic aqueous extraction removes unreacted starting materials.

What safety protocols are critical when handling this compound and its analogs?

Basic Safety Considerations

and highlight hazards for structurally related oxadiazoles:

- Skin/Eye Irritation : Wear nitrile gloves, goggles, and lab coats. Immediate rinsing with water for 15+ minutes is required upon contact .

- Respiratory Risks : Use fume hoods to avoid inhalation of fine powders, which may cause irritation (H335) .

- First Aid : For ingestion, do NOT induce vomiting; administer activated charcoal and seek medical attention .

How can structural modifications of the oxadiazole core enhance biological activity or stability?

Advanced Research: Functional Group Engineering

compares reactivity of 5-phenyl-1,2,4-oxadiazole derivatives with urea (–NH–CO–NH–Ph) or formamidinyl (–N=CH–NH–Ph) side chains. These modifications alter hydrogen-bonding capacity and electronic profiles, impacting interactions with biological targets like TRIDs (Translational Readthrough-Inducing Drugs) in cystic fibrosis research .

Methodological Insight :

- Fluorination : Introducing electron-withdrawing groups (e.g., –CF₃) improves metabolic stability ( ).

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid enhances water solubility for in vitro assays ().

What advanced analytical techniques are recommended for characterizing crystallographic and electronic properties?

Advanced Characterization

emphasizes the use of SHELX software for small-molecule crystallography. For this compound:

- X-ray Diffraction : Resolve bond lengths and angles to confirm oxadiazole ring geometry.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-stacking of the phenyl group).

- DFT Calculations : Correlate experimental data with electronic structure models to predict reactivity .

How can researchers address contradictions in reaction outcomes, such as unexpected decarboxylation?

Data Contradiction Analysis

reports unexpected decarboxylation during Lawesson’s reagent-mediated cyclization, yielding benzyl sulfide derivatives instead of the expected ethyl carboxylate.

Troubleshooting Steps :

- Mechanistic Probe : Use isotopic labeling (e.g., ¹³C) to track carboxylate retention.

- Condition Screening : Test lower temperatures (0–25°C) and inert atmospheres to suppress side reactions.

- Byproduct Identification : LC-MS or NMR-guided isolation of intermediates .

What role does this compound play in rescuing protein function in disease models?

Advanced Biological Applications

highlights oxadiazole derivatives as TRIDs for cystic fibrosis. The compound’s scaffold may stabilize misfolded CFTR proteins by:

- Hydrophobic Pocket Binding : The phenyl group engages in van der Waals interactions.

- Pharmacokinetic Optimization : Ethyl ester prodrugs improve cell membrane permeability.

Experimental Design : - Cell-Based Assays : Measure CFTR chloride channel activity via fluorescence quenching.

- Dose-Response Studies : Compare efficacy with ataluren (a known TRID) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.